molecular formula C8H13N3O2 B8351132 1-Methyl-2-isopropylamino-4-carboxyimidazole

1-Methyl-2-isopropylamino-4-carboxyimidazole

Cat. No. B8351132
M. Wt: 183.21 g/mol
InChI Key: BJZMVBJHHOSZBB-UHFFFAOYSA-N
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Patent
US05480884

Procedure details

A mixture of 1-methyl-2-isopropylamino-4,5-dicarboxyimidazole (910 mg; 4 mmol) and 20 ml of N,N-dimethylacetamide is heated at 180° C. under argon for three hours. The solvent is evaporated under reduced pressure; the residue, taken up with minimum ethanol, is precipitated with tetrahydrofuran. The mother liquors are concentrated until precipitation is obtained. The 1-methyl-2-isopropylamino-4-carboxyimidazole is obtained with a yield of 88%.
Name
1-methyl-2-isopropylamino-4,5-dicarboxyimidazole
Quantity
910 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6](C(O)=O)=[C:5]([C:10]([OH:12])=[O:11])[N:4]=[C:3]1[NH:13][CH:14]([CH3:16])[CH3:15]>CN(C)C(=O)C>[CH3:1][N:2]1[CH:6]=[C:5]([C:10]([OH:12])=[O:11])[N:4]=[C:3]1[NH:13][CH:14]([CH3:16])[CH3:15]

Inputs

Step One
Name
1-methyl-2-isopropylamino-4,5-dicarboxyimidazole
Quantity
910 mg
Type
reactant
Smiles
CN1C(=NC(=C1C(=O)O)C(=O)O)NC(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C(C)=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
is precipitated with tetrahydrofuran
CONCENTRATION
Type
CONCENTRATION
Details
The mother liquors are concentrated until precipitation
CUSTOM
Type
CUSTOM
Details
is obtained

Outcomes

Product
Name
Type
product
Smiles
CN1C(=NC(=C1)C(=O)O)NC(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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